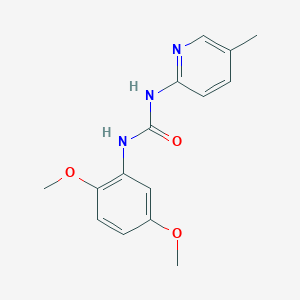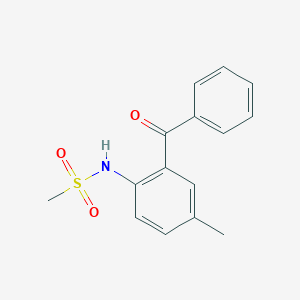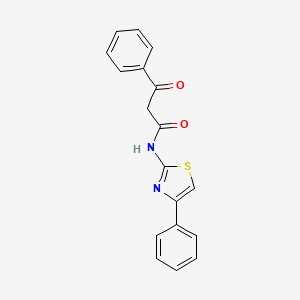
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone, also known as ADI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADI belongs to the class of thioxoimidazolidinones and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to have immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has also been found to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit low toxicity, making it a safe compound to work with. However, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has poor solubility in water, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone's potential use in treating neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone and its potential use in treating autoimmune diseases.
Conclusion
In conclusion, 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in treating cancer, viral infections, and neurological disorders. While 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 3-anilino-5,5-dipropyl-2-thioxo-4-imidazolidinone involves the reaction of 2-thioxo-4-imidazolidinone with aniline and 3-bromopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
3-anilino-5,5-dipropyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-10-15(11-4-2)13(19)18(14(20)16-15)17-12-8-6-5-7-9-12/h5-9,17H,3-4,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRDWWTBAJUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)



![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)


![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)


![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)